Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an acetamido group, a methylphenyl group, and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. As an anti-inflammatory agent, it could inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation .
Comparison with Similar Compounds
Methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A 2-substituted thiophene known for its nonsteroidal anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
These compounds share the thiophene core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of Methyl 2
Properties
IUPAC Name |
methyl 2-acetamido-4-(3-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-5-4-6-11(7-9)12-8-20-14(16-10(2)17)13(12)15(18)19-3/h4-8H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMIFTLTJRAZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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